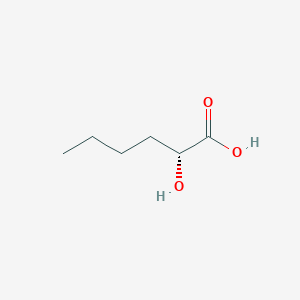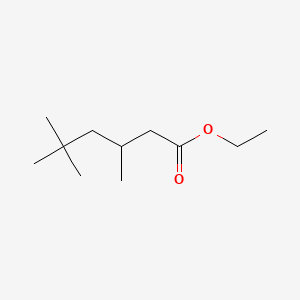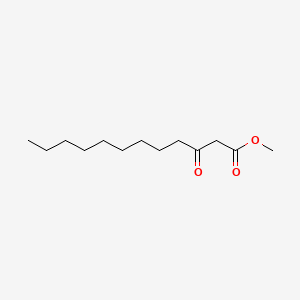
3-Hydroxy-4-methoxybenzaldehyde oxime
Overview
Description
3-Hydroxy-4-methoxybenzaldehyde oxime: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group, and it also contains hydroxy and methoxy substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzaldehyde oxime typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in methanol at room temperature, yielding a mixture of E and Z isomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve the preparation of 3-hydroxy-4-methoxybenzaldehyde followed by its conversion to the oxime derivative.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-4-methoxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The oxime group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxy and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like N-chlorosuccinimide in DMF can be used to oxidize the oxime group.
Reduction: Catalytic hydrogenation or metal hydrides can be employed for the reduction of the oxime group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the benzene ring under acidic conditions.
Major Products:
Oxidation: Benzonitrile or benzamide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Hydroxy-4-methoxybenzaldehyde oxime is used as a starting material in the synthesis of various organic compounds, including Schiff bases and other derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzaldehyde oxime involves its ability to form stable complexes with metal ions and participate in various chemical reactions. The oxime group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The hydroxy and methoxy groups on the benzene ring can also influence the reactivity of the compound by donating electron density to the ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the oxime group.
Isovanillin (3-hydroxy-4-methoxybenzaldehyde): Similar structure but lacks the oxime group.
Benzaldehyde oxime: Lacks the hydroxy and methoxy substituents on the benzene ring.
Uniqueness: 3-Hydroxy-4-methoxybenzaldehyde oxime is unique due to the presence of both hydroxy and methoxy groups on the benzene ring along with the oxime group
Properties
IUPAC Name |
5-(hydroxyiminomethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFECAPSGCJMTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402489 | |
| Record name | Benzaldehyde, 3-hydroxy-4-methoxy-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51673-94-0 | |
| Record name | Benzaldehyde, 3-hydroxy-4-methoxy-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















